3-[(1-Carboxyvinyl)oxy]benzoic acid
Overview
Description
3-[(1-Carboxyvinyl)oxy]benzoic acid is a dicarboxylic acid that is benzoic acid in which the hydrogen at position 3 is replaced by a (1-carboxyvinyl)oxy group . It is a member of benzoic acids, a dicarboxylic acid, an aromatic ether, and an enol ether .
Synthesis Analysis
The synthesis of 3-[(1-Carboxyvinyl)oxy]benzoic acid from 1,5-Cyclohexadiene-1-carboxylic acid, 3-[(1-carboxyethenyl)oxy]-4-hydroxy-, (3R,4R)-rel- has been reported .Molecular Structure Analysis
The molecular formula of 3-[(1-Carboxyvinyl)oxy]benzoic acid is C10H8O5 . The average mass is 208.167 Da and the monoisotopic mass is 208.03717 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(1-Carboxyvinyl)oxy]benzoic acid include a melting point of 150-152 °C, a predicted boiling point of 458.2±30.0 °C, and a predicted density of 1.401±0.06 g/cm3 . It is soluble in DMSO up to 1 mg/mL .Scientific Research Applications
Benzoic acid derivatives, including 3-[(1-Carboxyvinyl)oxy]benzoic acid, are commonly used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products. These compounds are naturally present in plant and animal tissues and can also be produced by microorganisms (del Olmo, Calzada, & Nuñez, 2017).
Research into lanthanide-based coordination polymers assembled from derivatives of benzoic acid, including 3-[(1-Carboxyvinyl)oxy]benzoic acid, has shown potential in the development of materials with unique photophysical properties. These materials are characterized by interesting molecular arrays and efficient light harvesting chromophores (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Derivatives of 3-[(1-Carboxyvinyl)oxy]benzoic acid have been employed in the synthesis of lanthanide coordination compounds. These compounds are studied for their influence on photophysical properties, particularly luminescence efficiencies, depending on the presence of electron-releasing or electron-withdrawing substituents (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
The metabolism of benzoic acid by bacteria involves the conversion of 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid, an intermediate in the formation of catechol. This process highlights the role of microbial activity in the transformation of benzoic acid derivatives in nature (Reiner, 1971).
In coordination chemistry, 3-[(1-Carboxyvinyl)oxy]benzoic acid derivatives are used to create metal-organic polymers with unique structures and properties, such as photoluminescence. These materials have applications in various fields, including material science and optics (Zhang et al., 2014).
The study of benzoic acid derivatives' crystal structures, such as 3-benzoylbenzoic acid oxime, contributes to understanding the molecular interactions and potential applications in material science and drug design (Maurin, Paul, & Curtin, 1992).
Quantum chemical calculations on benzoic acid, a related compound, have been conducted to understand the effects of temperature and solvent on dimerization, which is crucial for designing pharmaceutical formulations and understanding molecular interactions (Pham, Taylor, & Henson, 2013).
Aminofutalosine synthase (MqnE) catalyzes the conversion of 3-[(1-Carboxyvinyl)oxy]benzoic acid to aminofutalosine during menaquinone biosynthesis, demonstrating its biological significance and potential applications in biosynthetic pathways (Joshi et al., 2021).
Safety And Hazards
While specific safety and hazard information for 3-[(1-Carboxyvinyl)oxy]benzoic acid is not available, general precautions should be taken while handling this compound. This includes using personal protective equipment as required, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin and eyes .
properties
IUPAC Name |
3-(1-carboxyethenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVAHYJMDVROLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635905 | |
Record name | 3-[(1-Carboxyethenyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Carboxyvinyl)oxy]benzoic acid | |
CAS RN |
16929-37-6 | |
Record name | 3-[(1-Carboxyethenyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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